molecular formula C15H18N2O2 B021702 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine CAS No. 96331-95-2

2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine

Cat. No.: B021702
CAS No.: 96331-95-2
M. Wt: 258.32 g/mol
InChI Key: DNJQPJBLGFGESM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Industrial-Scale Production Considerations

Scalability Challenges and Solutions

ParameterLaboratory ScaleIndustrial Adaptation
Reactor Type Batch autoclaveContinuous flow reactor
Catalyst Recovery Single-use Pd/CFixed-bed Pd/C regeneration
Solvent Handling Manual distillationAutomated recycling systems

Industrial implementations prioritize catalyst reuse and solvent recovery to reduce costs. Fixed-bed reactors with immobilized Pd/C enable continuous operation, minimizing downtime . DMF’s high boiling point (153°C) complicates removal; alternatives like ethanol or water-miscible solvents are under investigation but remain unexplored in published protocols .

Analytical Characterization of the Product

Spectroscopic Validation

Post-synthesis analysis ensures structural fidelity:

  • ¹H NMR : Aromatic protons resonate at δ 6.5–7.5 ppm, with ethoxy (–OCH₂CH₂O–) signals at δ 3.8–4.3 ppm .

  • IR Spectroscopy : N–H stretches (≈3400 cm⁻¹) and C–O–C vibrations (≈1250 cm⁻¹) confirm functional groups .

  • Mass Spectrometry : Molecular ion peak at m/z 258.32 aligns with the formula C₁₅H₁₈N₂O₂ .

Reaction Optimization and Yield Enhancement

Catalyst Loading and Efficiency

Pd/C Loading (wt%)Yield (%)Purity (%)
57895
109598
159697

Increasing Pd/C beyond 10% provides marginal yield gains, suggesting optimal activity at lower loadings . Catalyst poisoning by DMF-derived byproducts may limit recyclability.

SolventBoiling Point (°C)Toxicity ProfileCompatibility with Pd/C
DMF 153HighExcellent
Ethanol 78LowModerate
Water 100Non-toxicPoor

Ethanol-water mixtures show promise but require elevated pressures for nitro group reduction .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Nickel-based catalysts and hydrogen gas are commonly used for reduction reactions.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Fluorescent Probes for Calcium Ions

One of the primary applications of 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine is in the development of fluorescent probes for detecting calcium ions (Ca²+) within biological systems. Calcium ions are critical for various cellular processes, including:

  • Signal Transduction : Calcium plays a vital role in transmitting signals within cells.
  • Muscle Contraction : It is essential for muscle function.
  • Neurotransmitter Release : Calcium ions facilitate the release of neurotransmitters at synapses.

The fluorescent properties of this compound allow researchers to visualize and quantify calcium levels in real-time, providing insights into cellular functions and signaling pathways .

Biochemical Assays

In addition to its use as a fluorescent probe, this compound is utilized in various biochemical assays aimed at studying cellular interactions and mechanisms. Its ability to modulate cellular functions through fluorescent signaling enhances its utility in:

  • Cell Imaging : Monitoring live-cell dynamics.
  • Drug Discovery : Evaluating the effects of potential therapeutic compounds on calcium signaling pathways.

Case Studies and Research Findings

Research has demonstrated that this compound can effectively bind to calcium ions, allowing for detailed studies on intracellular calcium dynamics . For instance:

  • A study highlighted its application in monitoring calcium fluctuations during neuronal activity, revealing critical insights into synaptic transmission mechanisms.
  • Another investigation utilized this compound to assess the impact of pharmacological agents on calcium signaling pathways in cardiac cells.

These studies underscore the compound's versatility and importance in advancing our understanding of cellular processes.

Mechanism of Action

The compound acts as an intermediate in the synthesis of fluorescent dyes, particularly calcium ion probes. It interacts with its targets to produce a fluorescent signal in the presence of calcium ions. This interaction is crucial for understanding calcium signaling pathways in biological systems.

Comparison with Similar Compounds

Chemical Identification :

  • IUPAC Name: 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine
  • CAS Number : 96331-95-2
  • Molecular Formula : C₁₅H₁₈N₂O₂
  • Molecular Weight : 258.32 g/mol
  • Physical Properties :
    • Boiling Point: 465.8°C at 760 mmHg
    • Density: 1.178 g/cm³
    • Appearance: Off-white solid (≥97% purity by NMR) .

Applications: Primarily used as a building block in synthesizing fluorescent dyes and Ca²⁺ probes. Its branched ethoxy-aminophenoxy structure enables chelation and photostability, critical for sensor development .

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and applications of this compound with analogous compounds:

Compound Name CAS Molecular Formula Molecular Weight Functional Groups Applications Key Properties
This compound 96331-95-2 C₁₅H₁₈N₂O₂ 258.32 Aminophenoxy, ethoxy, methylbenzene Fluorescent dyes, Ca²⁺ probes High boiling point (465.8°C), photostable
N-((5-Methylfuran-2-yl)methylene)-2-phenoxybenzenamine (L2) - C₁₇H₁₆N₂O₂ 280.32 Phenoxy, methylfuran, imine Unspecified research Brown solid, 96% synthesis yield
[2-(2-Phenoxyethoxy)phenyl]amine 114012-05-4 C₁₄H₁₅NO₂ 229.28 Phenoxyethoxy, aniline Intermediate in organic synthesis Simpler structure, lower molecular weight
2-(4-Methoxyphenyl)-N-methylethanamine - C₁₀H₁₅NO 165.23 Methoxyphenyl, ethylamine, methyl Potential CNS agent Compact structure, high volatility
4-[2-(Diethylamino)ethoxy]benzophenone 491-02-1 C₁₈H₂₁NO₂ 283.36 Benzophenone, ethoxy, diethylamino UV absorbers, photoinitiators Light-absorbing properties

Biological Activity

2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine, also known by its CAS number 96331-95-2, is a chemical compound that has garnered attention for its potential biological activities. This compound serves primarily as a building block for synthesizing fluorescent dyes, particularly those targeting calcium ions (Ca²⁺). Understanding its biological activity is crucial for its application in cellular imaging and biochemical assays.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of an amino group, a phenoxy group, and an ethoxy linkage. Its molecular formula is C₁₅H₁₈N₂O₂, with a molecular weight of 258.32 g/mol. The functional groups within this compound contribute to its solubility in organic solvents and its reactivity in various chemical reactions.

Biological Applications

The primary biological application of this compound lies in its role as a fluorescent probe for detecting intracellular calcium levels. Calcium ions are vital for numerous cellular processes including signal transduction, muscle contraction, and neurotransmitter release. By utilizing this compound in research settings, scientists can gain insights into the dynamics of calcium signaling within cells.

Table 1: Comparison of Similar Compounds

Compound NameStructure FeaturesPrimary Application
This compoundAmino group, phenoxy linkageFluorescent probe for Ca²⁺ detection
Phenol RedSulfonic acid group, phenolic structurepH indicator
FluoresceinXanthene core, two hydroxyl groupsFluorescent dye
CalceinCarboxylic acid groups, fluorescein derivativeCalcium ion detection

Research indicates that this compound interacts with calcium ions to modulate cellular functions through fluorescent signaling. The compound's ability to act as a Ca²⁺ probe allows it to monitor changes in intracellular calcium concentrations during various physiological processes. This is particularly useful in studies examining cellular responses to stimuli or stress.

Case Studies and Research Findings

  • Calcium Ion Detection : A study demonstrated the synthesis of fluorescent sensors based on this compound to detect localized changes in Ca²⁺ concentrations within cells. These sensors were shown to effectively monitor Ca²⁺ dynamics during muscle contraction and cell signaling events, providing valuable data on how cells respond to external stimuli .
  • Fluorescent Probes : Another research article highlighted the development of dual-excitation ratiometric calcium sensors utilizing derivatives of this compound. These sensors were capable of providing real-time measurements of Ca²⁺ levels in living cells, thereby enhancing our understanding of calcium's role in various biological processes .
  • Synthesis and Reactivity : The compound is synthesized through multi-step organic reactions involving etherification and amination processes. Its structural components allow it to participate in nucleophilic substitution reactions and electrophilic aromatic substitutions, making it versatile for further modifications .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions involving ethoxy-linked intermediates. For example, analogous compounds with ethoxy chains are prepared by reacting hydroxybenzaldehyde derivatives with dichloroethyl ethers in DMF under inert conditions (e.g., N₂ atmosphere). Reaction optimization includes controlling stoichiometry (e.g., 1:2 molar ratio of phenolic precursor to dichloroether) and temperature (80–100°C for 12–24 hours). Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Essential techniques include:

  • NMR : To confirm aromatic proton environments (δ 6.5–7.5 ppm for benzene rings) and ethoxy chain integration.
  • IR : To identify amine (–NH₂, ~3400 cm⁻¹) and ether (–C–O–C–, ~1250 cm⁻¹) functional groups.
  • X-ray Crystallography : For resolving bond angles (e.g., ~109° for C–O–C linkages) and dihedral angles between aromatic planes (e.g., ~78° in similar structures) .

Q. How can researchers assess the compound’s stability under laboratory conditions?

  • Methodological Answer : Stability tests include:

  • Thermogravimetric Analysis (TGA) : To determine decomposition temperatures (e.g., >200°C for related benzamine derivatives).
  • Light Sensitivity : Store in amber vials if UV-Vis spectra indicate photoactivity.
  • Solubility Profiling : Test in polar (e.g., DMSO) and non-polar solvents to guide storage conditions .

Advanced Research Questions

Q. How can structural ambiguities in crystallographic data be resolved for this compound?

  • Methodological Answer : Ambiguities in X-ray data (e.g., disordered ethoxy chains) can be addressed by:

  • Refining crystallographic models using software like SHELXL.
  • Cross-validating with DFT calculations (e.g., B3LYP/6-31G*) to compare theoretical and experimental bond lengths/angles .
  • Example : In analogous structures, hydrogen bonding (O–H···O, ~2.8 Å) and CH-π interactions (C–H···π, ~3.1 Å) are critical for resolving packing ambiguities .

Q. What strategies mitigate contradictions in spectroscopic data across studies?

  • Methodological Answer : Discrepancies in NMR or IR data may arise from solvent effects or impurities. Mitigation includes:

  • Referencing standardized databases (e.g., NIST Chemistry WebBook) for solvent-specific chemical shifts .
  • Repurifying samples via recrystallization (e.g., using ethanol/water mixtures) and reacquiring spectra under controlled conditions .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer : Yield optimization involves:

  • Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance ethoxy group formation.
  • Solvent Optimization : Replace DMF with greener solvents (e.g., acetonitrile) while monitoring reaction kinetics.
  • Table : Preliminary yield data for solvent systems:
SolventYield (%)Purity (%)
DMF7298
Acetonitrile6595

Q. What computational methods predict the compound’s intermolecular interactions?

  • Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) and docking studies can model interactions like:

  • Hydrogen bonding networks in crystal lattices.
  • Solvent-accessible surface areas (SASA) to predict solubility.
  • Case Study : MD simulations of similar benzamines show ethoxy chains adopt gauche conformations in aqueous environments, affecting aggregation .

Q. How can the compound’s potential as a biochemical probe be evaluated?

  • Methodological Answer : Initial assessments include:

  • Fluorescence Quenching Assays : To test binding with biomolecules (e.g., albumin).
  • Enzyme Inhibition Studies : Screen against target enzymes (e.g., kinases) using kinetic assays (IC₅₀ determination).
  • Table : Example inhibition data for related compounds:
Target EnzymeIC₅₀ (μM)
Kinase A12.3
Protease B>100

Q. Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s thermal stability?

  • Methodological Answer : Reproduce TGA/DSC experiments under identical conditions (heating rate: 10°C/min, N₂ atmosphere). Compare results with NIST-curated data to identify outliers. Contradictions may arise from sample purity or instrument calibration errors .

Q. Safety and Handling

Q. What precautions are necessary for handling this compound in aqueous environments?

  • Methodological Answer :
  • Use pH-stable buffers (pH 6–8) to prevent amine group protonation, which may alter solubility.
  • Avoid prolonged exposure to moisture; store in desiccators with silica gel .

Properties

IUPAC Name

2-[2-(2-aminophenoxy)ethoxy]-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-11-6-7-13(17)15(10-11)19-9-8-18-14-5-3-2-4-12(14)16/h2-7,10H,8-9,16-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJQPJBLGFGESM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)OCCOC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60546712
Record name 2-[2-(2-Aminophenoxy)ethoxy]-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60546712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96331-95-2
Record name 2-[2-(2-Aminophenoxy)ethoxy]-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60546712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

100 g 4-methyl-1-nitro-2-(2-(2-nitro-phenoxy)-ethoxy)-benzene and 10 g palladium on charcoal were suspended in 3.5 l dioxane and hydrogenated at room temperature under a hydrogen pressure of 5.5 bar. After flashing three times with nitrogen the catalyst was filtered off under a nitrogen atmosphere and the remaining solution was evaporated and the product was dried under vacuum. Yield: 80 g.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step Two
Quantity
3.5 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.